2,3-Dibromo-4,5-dimethoxybenzonitrile
Overview
Description
2,3-Dibromo-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C₉H₇Br₂NO₂ and a molecular mass of 320.97 g/mol . This compound is characterized by the presence of two bromine atoms, two methoxy groups, and a nitrile group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4,5-dimethoxybenzonitrile typically involves the bromination of 4,5-dimethoxybenzonitrile. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 3 positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products
Substitution: Formation of 2,3-diamino-4,5-dimethoxybenzonitrile.
Oxidation: Formation of 2,3-dibromo-4,5-benzoquinone.
Reduction: Formation of 2,3-dibromo-4,5-dimethoxybenzylamine.
Scientific Research Applications
2,3-Dibromo-4,5-dimethoxybenzonitrile is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy groups may also contribute to its overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-4,5-dimethoxybenzaldehyde
- 2,3-Dibromo-4,5-dimethoxybenzoic acid
- 2,3-Dibromo-4,5-dimethoxybenzene
Uniqueness
2,3-Dibromo-4,5-dimethoxybenzonitrile is unique due to the presence of both bromine atoms and a nitrile group on the same benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-dibromo-4,5-dimethoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNWKIXDOAZGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C#N)Br)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286778 | |
Record name | 2,3-Dibromo-4,5-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330462-55-0 | |
Record name | 2,3-Dibromo-4,5-dimethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330462-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-4,5-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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